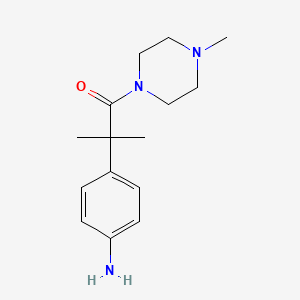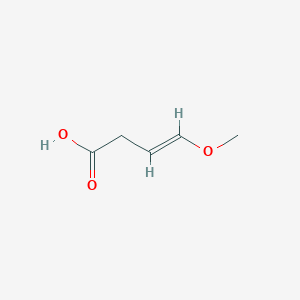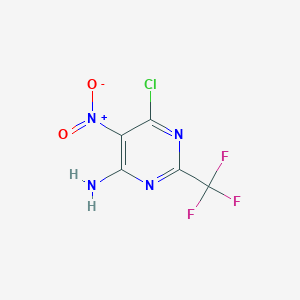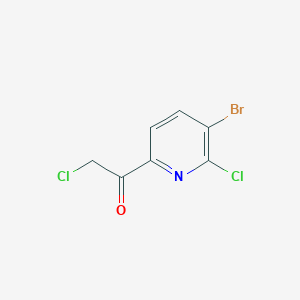
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a chloroethanone group
準備方法
The synthesis of 1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone typically involves the halogenation of pyridine derivatives followed by the introduction of the chloroethanone group. One common method involves the reaction of 5-bromo-6-chloropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chloroethanone group is replaced by nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes.
類似化合物との比較
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone can be compared with other pyridine derivatives, such as:
5-Bromo-6-chloropyridin-2-amine: This compound has a similar structure but lacks the chloroethanone group. It is used in different applications, including as an intermediate in organic synthesis.
(5-Bromo-6-chloropyridin-2-yl)methanol: This compound has a hydroxyl group instead of the chloroethanone group. It is studied for its potential biological activities and as a building block in chemical synthesis.
(5-Bromo-6-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone: This compound has a pyrrolidine group attached to the pyridine ring. It is used in medicinal chemistry for the development of new drugs.
特性
分子式 |
C7H4BrCl2NO |
|---|---|
分子量 |
268.92 g/mol |
IUPAC名 |
1-(5-bromo-6-chloropyridin-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C7H4BrCl2NO/c8-4-1-2-5(6(12)3-9)11-7(4)10/h1-2H,3H2 |
InChIキー |
KSYNSILRXYKYSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1Br)Cl)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





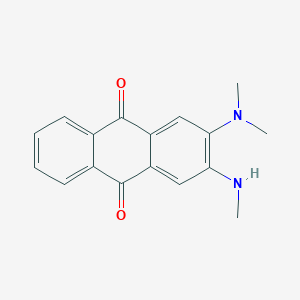
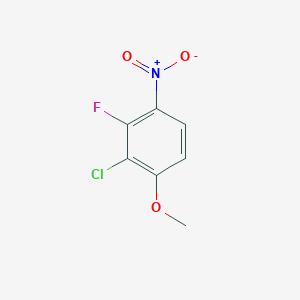
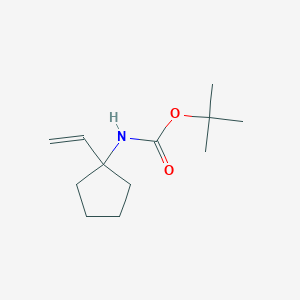
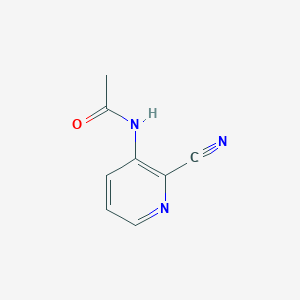
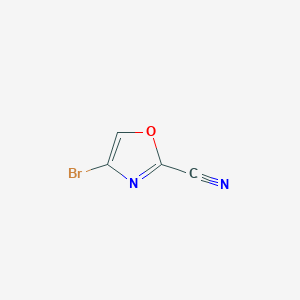

![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)

